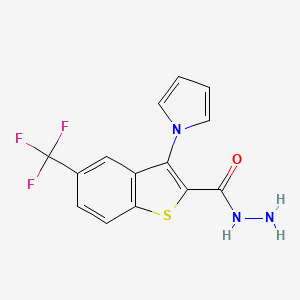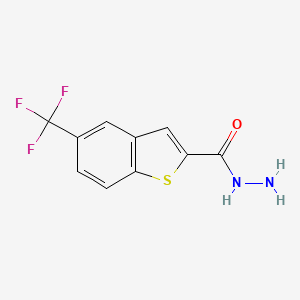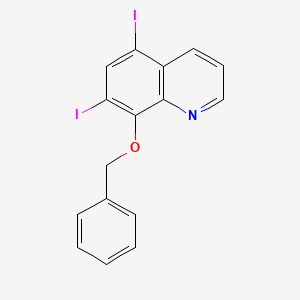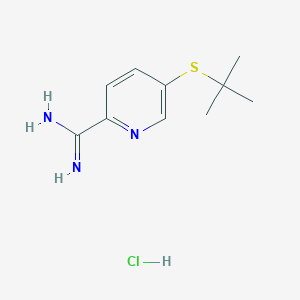
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride
Vue d'ensemble
Description
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride, also known as 5-TBSPC, is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and other organic solvents. 5-TBSPC is typically used as a reagent in organic synthesis and as a catalyst in a variety of reactions. This compound has been extensively studied in the past few years due to its unique properties, and its potential for use in a variety of applications.
Applications De Recherche Scientifique
FLAP Inhibitors Development
Development of 5-Lipoxygenase-Activating Protein Inhibitors : Researchers developed a leukotriene synthesis inhibitor, which showed efficacy in a murine model of allergen-induced asthma. This compound completed phase 1 trials successfully in healthy volunteers (Hutchinson et al., 2009).
FLAP Inhibitors for Asthma Treatment : A potent FLAP inhibitor was developed with increased potency in human blood assays and was tested in phase 1 clinical studies. This compound also showed promise in phase 2 trials for asthma patients (Stock et al., 2011).
Synthesis and Characterization Studies
Synthesis of Tetrapyrazinoporphyrazines : A study focused on synthesizing zinc tetrapyrazinoporphyrazines with pyridin-2-yl and tert-butylsulfanyl substituents. These compounds showed varying singlet oxygen quantum yields and fluorescence quantum yields (Zimcik et al., 2009).
Regioselectivity in Pyrazole Synthesis : This study presented the synthesis of a series of pyrazoles with tert-butyl and trifluoromethyl groups, highlighting the impact of reaction media on regioselectivity (Martins et al., 2012).
Pharmacological Applications
Evaluation of FLAP Inhibitors in Inflammation Models : AM803, a FLAP inhibitor, showed significant in vivo inhibition of leukotriene biosynthesis and efficacy in rat and mouse models of acute inflammation (Lorrain et al., 2010).
Biological Evaluation of Pyrimidine Derivatives : A study synthesized 5-hydroxymethylpyrimidines, evaluating their cytotoxic properties against various cell lines, finding that derivatives with a benzylsulfanyl group were less toxic to normal cells (Stolarczyk et al., 2021).
Additional Studies
Synthesis of Piperidine Derivatives : This research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the knowledge in the field of organic synthesis (Moskalenko & Boev, 2014).
Reversal of Diastereoselection in Grignard Reagents Addition : The study explored the addition of Grignard reagents to chiral tert-butyl sulfinimines, demonstrating an opposite sense of chiral induction (Kuduk et al., 2004).
Propriétés
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRMUHZBBWGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)
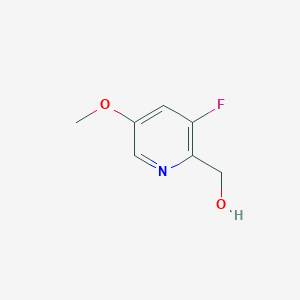
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)
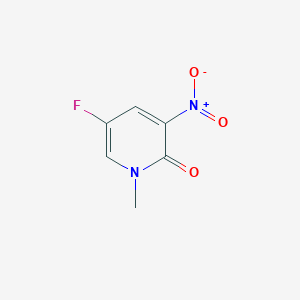
![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
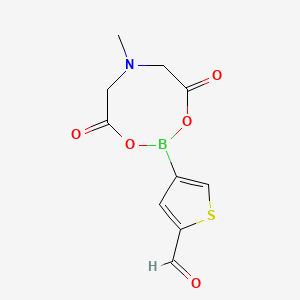
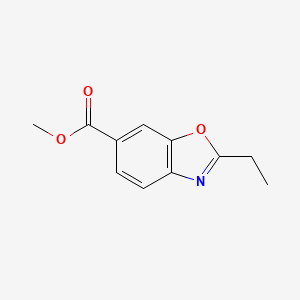
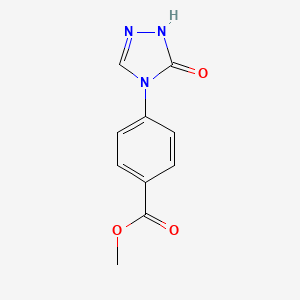
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
